![molecular formula C16H18N2O B13436041 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of a butanol group attached to a benzene ring, which is further connected to a phenyldiazenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable phenol or alcohol. One common method involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-butanolphenol under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzene derivatives depending on the substituents introduced.
科学的研究の応用
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved.
類似化合物との比較
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol can be compared with other azo compounds such as:
4-[(1E)-2-phenyldiazenyl]-Benzenemethanol: Similar structure but with a methanol group instead of butanol.
4-[(1E)-2-phenyldiazenyl]-Benzenamine: Contains an amine group instead of an alcohol group.
4-[(1E)-2-phenyldiazenyl]-Benzenesulfonic acid: Contains a sulfonic acid group instead of an alcohol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
4-(4-phenyldiazenylphenyl)butan-1-ol |
InChI |
InChI=1S/C16H18N2O/c19-13-5-4-6-14-9-11-16(12-10-14)18-17-15-7-2-1-3-8-15/h1-3,7-12,19H,4-6,13H2 |
InChIキー |
FKYCGOMQOWSXDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


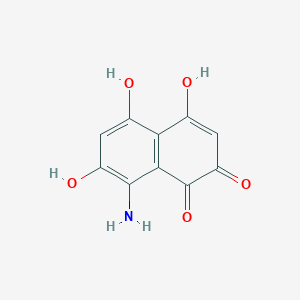
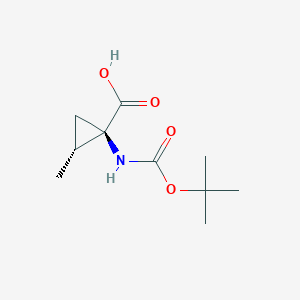
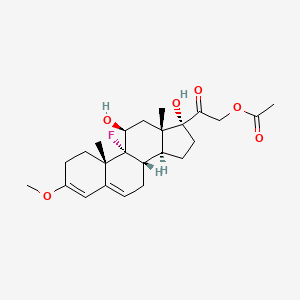
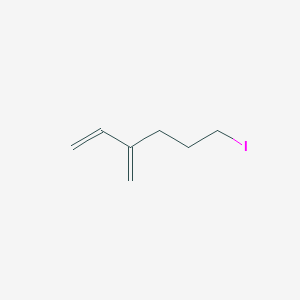

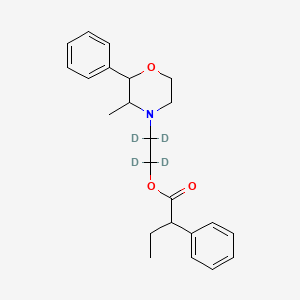
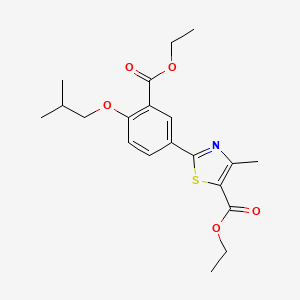

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
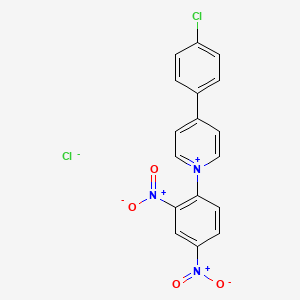
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)


![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
